molecular formula C9H9F3O2 B2430772 1-Ethoxy-4-trifluoromethoxybenzene CAS No. 1030471-16-9

1-Ethoxy-4-trifluoromethoxybenzene

Cat. No.: B2430772
CAS No.: 1030471-16-9
M. Wt: 206.164
InChI Key: HQDHLFHDJSGNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4-trifluoromethoxybenzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to a benzene ring

Properties

IUPAC Name

1-ethoxy-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDHLFHDJSGNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Ethoxy-4-trifluoromethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethoxy-4-trifluoromethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-trifluoromethoxybenzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-Ethoxy-4-trifluoromethoxybenzene can be compared with other similar compounds, such as:

The presence of the trifluoromethoxy group in this compound imparts unique properties, making it distinct from these similar compounds.

Biological Activity

1-Ethoxy-4-trifluoromethoxybenzene, a fluorinated aromatic compound, has gained attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound features a benzene ring substituted with an ethoxy group and a trifluoromethoxy group. The presence of fluorine atoms significantly influences its chemical behavior, enhancing lipophilicity and potentially altering its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, research has shown that compounds similar to this compound exhibit significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Compound 9hMCF-733Tubulin destabilization
Compound 9qMDA-MB-23123Tubulin binding at colchicine site
1-Ethoxy-4-TFMOBVariousTBDTBD

The primary mechanism by which this compound exerts its biological effects appears to involve interactions with tubulin. Compounds that share structural similarities have been shown to bind to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

Case Studies

Several case studies have investigated the biological activities of fluorinated compounds. In one study, a series of analogs were synthesized and tested for their antiproliferative effects on breast cancer cell lines. The results indicated that the introduction of electron-withdrawing groups like trifluoromethoxy significantly enhanced the compounds' potency .

Example Case Study

In a comparative study of various substituted benzene derivatives, it was found that those with trifluoromethoxy substitutions displayed superior antitumor activity compared to their non-fluorinated counterparts. The study utilized flow cytometry and confocal microscopy to assess cell cycle arrest and apoptosis induction in treated cells.

Toxicological Considerations

While the biological activity is promising, toxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that fluorinated compounds may exhibit higher toxicity due to their lipophilic nature and potential for bioaccumulation. Further research is needed to establish a comprehensive toxicological profile.

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